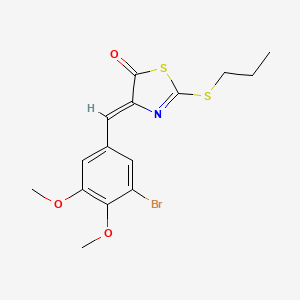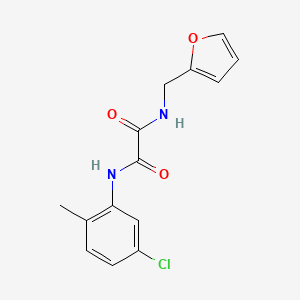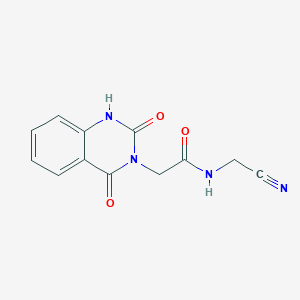![molecular formula C16H20N2O2S B4725062 1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4725062.png)
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine
Vue d'ensemble
Description
1-[(5-ethyl-3-thienyl)carbonyl]-4-(2-furylmethyl)piperazine, commonly known as ETP-469, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. ETP-469 is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
ETP-469 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, ETP-469 has been shown to inhibit tumor growth by inducing apoptosis and inhibiting angiogenesis. In inflammation, ETP-469 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, ETP-469 has been shown to improve cognitive function and reduce neuronal damage.
Mécanisme D'action
The mechanism of action of ETP-469 involves the inhibition of various enzymes and signaling pathways. ETP-469 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor growth and metastasis. ETP-469 also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide levels and play a role in inflammation. Additionally, ETP-469 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
ETP-469 has been shown to have various biochemical and physiological effects. In cancer, ETP-469 has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation, ETP-469 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, ETP-469 has been shown to improve cognitive function and reduce neuronal damage in neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-469 has several advantages for lab experiments, including its high yield and purity, its ability to inhibit various enzymes and signaling pathways, and its potential therapeutic applications in various diseases. However, ETP-469 also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For ETP-469 research include the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its safety and efficacy in clinical trials. Additionally, ETP-469 could be studied for its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes.
Propriétés
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-15-10-13(12-21-15)16(19)18-7-5-17(6-8-18)11-14-4-3-9-20-14/h3-4,9-10,12H,2,5-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPUASGDVHXRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4724981.png)
![3,5-dichloro-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-methoxybenzamide](/img/structure/B4724986.png)

![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-methyl-5-nitrophenyl)methanesulfonamide](/img/structure/B4724999.png)
![(5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B4725002.png)
![N-(4-acetylphenyl)-N'-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]urea](/img/structure/B4725003.png)
![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4725004.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}propanamide](/img/structure/B4725011.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4725031.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-isopropylphenyl)acetamide](/img/structure/B4725042.png)
![N-(3-acetylphenyl)-2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4725049.png)
![2-{[(2-methylbenzyl)thio]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B4725050.png)
